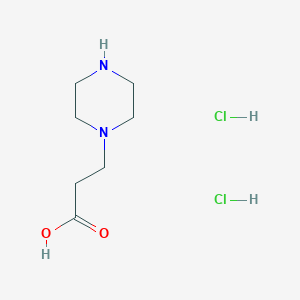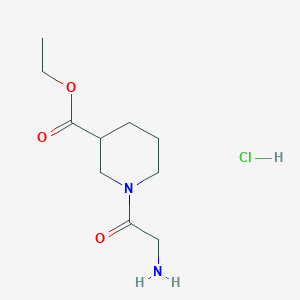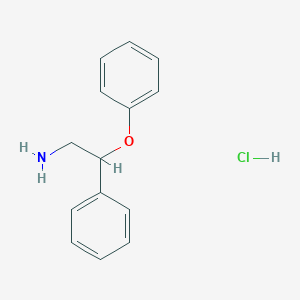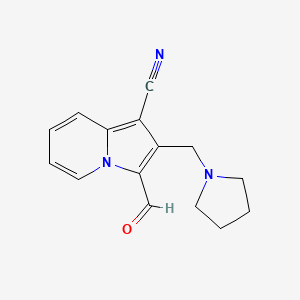
3-Formyl-2-(pyrrolidin-1-ylméthyl)indolizine-1-carbonitrile
Vue d'ensemble
Description
3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile is a complex organic compound with the molecular formula C15H15N3O and a molecular weight of 253.3 g/mol . This compound is part of the indolizine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Applications De Recherche Scientifique
3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile has several scientific research applications:
Méthodes De Préparation
The synthesis of 3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile typically involves multi-step organic reactions. One common method involves the use of 2-formyl pyrrole derivatives and fumaronitrile as substrates . The reaction proceeds through a Wittig olefination step, followed by further transformations to yield the desired indolizine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile can be compared with other indolizine derivatives and similar compounds:
Indole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Indolizine analogues: Compounds such as 1,2,3-substituted 5-amino-7-cyanoindolizines have similar structures but different functional groups, affecting their chemical reactivity and biological properties. The uniqueness of 3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile lies in its specific substituents, which confer distinct chemical and biological characteristics.
Propriétés
IUPAC Name |
3-formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-9-12-13(10-17-6-3-4-7-17)15(11-19)18-8-2-1-5-14(12)18/h1-2,5,8,11H,3-4,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCDOFFKWXWABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(N3C=CC=CC3=C2C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]-4''-phenyltriphenylamine](/img/structure/B1522081.png)
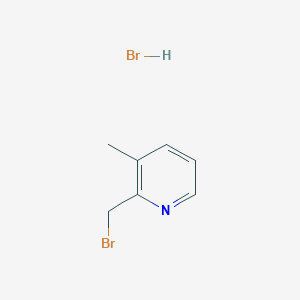
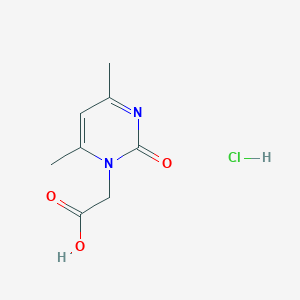

![[2,3'-Bipyridine]-5-carboxylic acid](/img/structure/B1522089.png)
